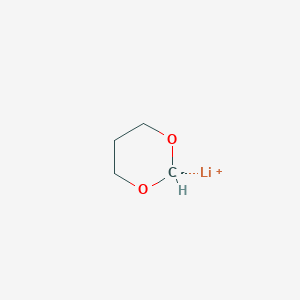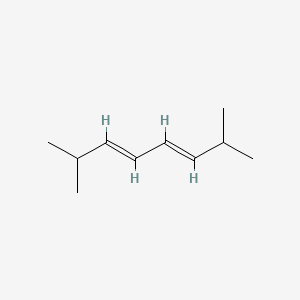![molecular formula C21H14N2O3 B14306070 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid CAS No. 114044-17-6](/img/structure/B14306070.png)
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is an organic compound that features a phenanthrene core linked to a benzoic acid moiety via a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 9,10-phenanthrenequinone with 2-hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene core can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the phenanthrene core.
Reduction: Hydrazine derivatives of the hydrazone linkage.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential anti-cancer properties, as the phenanthrene core is known to interact with DNA.
Industry: Potential use in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism by which 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The phenanthrene core can intercalate with DNA, disrupting its function and potentially leading to anti-cancer effects. The hydrazone linkage may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-Thiophene-2-yl)ethylidene)hydrazinyl)benzoic acid: Similar structure with a thiophene ring instead of a phenanthrene core.
2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Contains a xanthene core with similar functional groups.
Uniqueness
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is unique due to its phenanthrene core, which provides distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
114044-17-6 |
|---|---|
Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[(10-hydroxyphenanthren-9-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)23-22-18-12-6-5-11-17(18)21(25)26/h1-12,24H,(H,25,26) |
InChI Key |
ZBFWQUSTBHUUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=CC=CC=C4C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


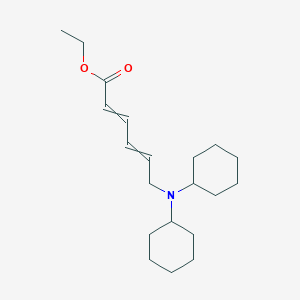
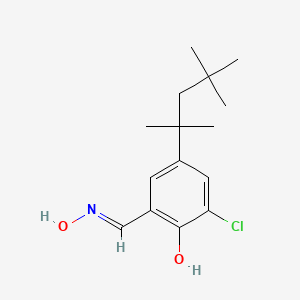
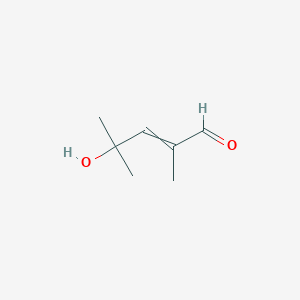

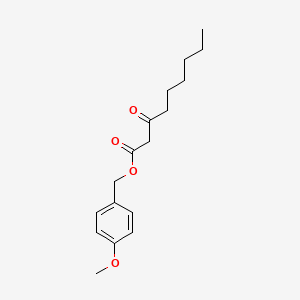
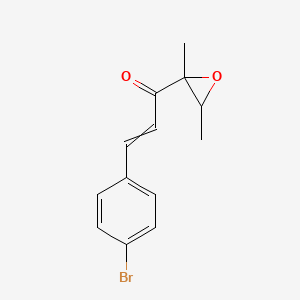
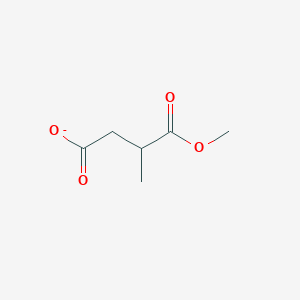
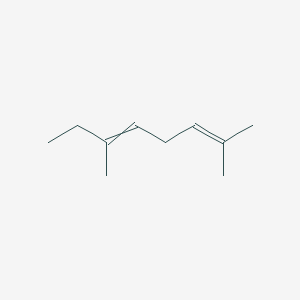
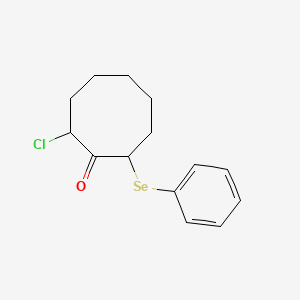

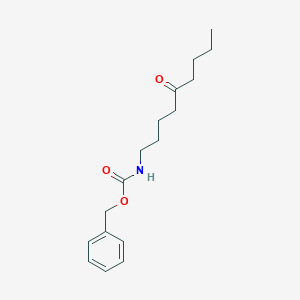
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
